molecular formula C8H11N3 B1466188 5,6,7,8-Tetrahydroquinazolin-5-amine CAS No. 927803-65-4

5,6,7,8-Tetrahydroquinazolin-5-amine

Cat. No.: B1466188
CAS No.: 927803-65-4
M. Wt: 149.19 g/mol
InChI Key: OLEKZIFNAAPGCI-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroquinazolin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and significant role in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroquinazolin-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with amines under acidic or basic conditions. For example, the reaction of anthranilic acid with formamide can yield quinazolinone, which can then be reduced to this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing, distillation, and crystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones and quinazolinamines, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, it may interact with bacterial cell walls, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern and the presence of the tetrahydroquinazoline ring system. This structural feature contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

CAS No.

927803-65-4

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinazolin-5-amine

InChI

InChI=1S/C8H11N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h4-5,7H,1-3,9H2

InChI Key

OLEKZIFNAAPGCI-UHFFFAOYSA-N

SMILES

C1CC(C2=CN=CN=C2C1)N

Canonical SMILES

C1CC(C2=CN=CN=C2C1)N

Origin of Product

United States

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